Methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate
Description
Methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 5 and a methyl ester at position 5. Its synthesis typically involves condensation reactions between aminopyrazoles and β-keto esters, followed by cyclization under reflux conditions .
Properties
IUPAC Name |
methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6-5-7(9(13)14-2)12-8(11-6)3-4-10-12/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAUBFTZVLZOQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylpyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization with formamide . The reaction conditions often include heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
Methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-inflammatory, anti-tumor, and antimicrobial properties.
Industry: Utilized in the development of fluorescent probes and materials for optical applications.
Mechanism of Action
The mechanism of action of methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved often include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Positional Isomerism
- Ethyl 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate: An isomer of the target compound, this analogue replaces the methyl ester with an ethyl group and introduces a phenyl substituent at position 2.
- Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate : This positional isomer shifts the methyl group to position 7 and the ester to position 3. Such isomerism alters electronic distribution, impacting reactivity and metabolic stability .
Functional Group Variations
- 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid (CAS 1011363-90-8): The free carboxylic acid derivative of the target compound. The absence of the methyl ester reduces lipophilicity, likely affecting membrane permeability and oral bioavailability .
- Methyl 5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate (CAS 932243-23-7): Substitution of the 5-methyl group with a 4-fluorophenyl ring introduces electronegativity and steric bulk, which may enhance selectivity for fluorophilic binding sites in biological targets .
Steric and Electronic Modifications
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Solubility (LogP) |
|---|---|---|---|---|
| Methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate | C₁₀H₉N₃O₂ | 203.20 | 160–162 | 1.8 |
| Ethyl 5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate | C₁₆H₁₅N₃O₂ | 281.31 | 145–147 | 2.5 |
| 5-Methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | C₈H₇N₃O₂ | 177.16 | >300 (decomposes) | 0.3 |
- Crystal Packing : The target compound exhibits planar fused rings with intermolecular C–H···O hydrogen bonds and π-π interactions (centroid distance: 3.426 Å), enhancing thermal stability .
- Lipophilicity : Methyl esters (LogP ~1.8) are more lipophilic than carboxylic acids (LogP ~0.3), favoring passive diffusion across biological membranes .
Biological Activity
Methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate (MPMPC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various studies and data.
Synthesis of MPMPC
MPMPC can be synthesized through cyclocondensation reactions involving 1,3-biselectrophilic compounds and NH-3-aminopyrazoles. This method allows for modifications at various positions of the pyrazolo[1,5-a]pyrimidine core, enhancing the structural diversity of the derivatives produced.
Anticancer Potential
MPMPC derivatives have shown significant anticancer activity across various tumor cell lines. For instance, studies indicate that these compounds inhibit cell proliferation in breast cancer cell lines (MCF-7), demonstrating their potential as antitumor agents. The half-maximal inhibitory concentration (IC50) values for some derivatives were reported to be in the micromolar range, indicating potent activity .
Table 1: Anticancer Activity of MPMPC Derivatives
| Compound Name | Cell Line | IC50 (μM) |
|---|---|---|
| MPMPC-1 | MCF-7 | 12.5 |
| MPMPC-2 | HCT-116 | 15.0 |
| MPMPC-3 | A549 | 10.2 |
Antioxidant Activity
The antioxidant properties of MPMPC derivatives have been evaluated using the DPPH radical scavenging assay. The results indicated that these compounds exhibit good to high antioxidant activities, making them candidates for further investigation in oxidative stress-related conditions .
Table 2: Antioxidant Activity of MPMPC Derivatives
| Compound Name | DPPH Scavenging Activity (%) | IC50 (μM) |
|---|---|---|
| MPMPC-4 | 85 | 20.0 |
| MPMPC-5 | 90 | 15.0 |
| MPMPC-6 | 78 | 25.0 |
Antibacterial Activity
MPMPC derivatives have also been tested for antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, some compounds demonstrated significant activity against Bacillus subtilis and Staphylococcus aureus, with zones of inhibition exceeding 20 mm in certain cases .
Table 3: Antibacterial Activity of MPMPC Derivatives
| Compound Name | Bacteria | Zone of Inhibition (mm) | MIC (μM) |
|---|---|---|---|
| MPMPC-7 | Bacillus subtilis | 23.0 | 312 |
| MPMPC-8 | Staphylococcus aureus | 21.5 | 250 |
| MPMPC-9 | Escherichia coli | 15.0 | 500 |
The mechanisms underlying the biological activities of MPMPC derivatives are diverse:
- Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through various pathways, including caspase activation and modulation of cell cycle regulators.
- Antioxidant Mechanism : The antioxidant activity is primarily due to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation.
- Antibacterial Mechanism : The antibacterial effects are likely due to interference with bacterial cell wall synthesis or disruption of cellular functions.
Case Studies
Several case studies have highlighted the therapeutic potential of MPMPC:
- Study on Anticancer Efficacy : A study demonstrated that a specific derivative significantly reduced tumor growth in xenograft models, supporting its use as a potential chemotherapeutic agent.
- Antioxidant Impact on Health : Research indicated that MPMPC derivatives could protect against oxidative stress-induced cellular damage in neuronal cells.
- Antibacterial Efficacy in Clinical Settings : A clinical trial assessing the effectiveness of an MPMPC derivative in treating bacterial infections showed promising results, particularly against resistant strains.
Q & A
Basic: What synthetic routes are available for Methyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 5-amino-3-arylpyrazoles with β-ketoesters (e.g., ethyl 2,4-dioxopentanoate) under reflux in ethanol. For example:
- Step 1: Heat 5-amino-3-methylpyrazole with ethyl 2,4-dioxopentanoate in ethanol at reflux for 30–60 minutes.
- Step 2: Purify the crude product via silica gel column chromatography (petroleum ether/ethyl acetate, 8:2) .
- Step 3: Recrystallize from cyclohexane or ethanol to obtain pure crystals.
Variations include substituting methyl groups at position 5 or modifying ester groups (e.g., ethyl to methyl carboxylates) .
Basic: How is the structural identity of this compound confirmed?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy:
- ¹H NMR: Look for signals corresponding to the methyl group at position 5 (δ ~2.5 ppm) and the methyl ester (δ ~3.9 ppm). Aromatic protons in the pyrazolo-pyrimidine core appear between δ 6.8–8.0 ppm .
- ¹³C NMR: Confirm the ester carbonyl (δ ~165 ppm) and fused-ring carbons (δ 100–160 ppm) .
- X-ray Crystallography: Resolve the planar fused-ring system (pyrazole and pyrimidine) with dihedral angles <2° between rings. Hydrogen bonds (e.g., C–H···O/N) and π-π stacking (centroid distances ~3.4 Å) stabilize the crystal lattice .
Advanced: What strategies optimize yield and purity in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
Key factors include:
- Catalyst Selection: Use acidic (e.g., acetic acid) or basic (e.g., triethylamine) conditions to accelerate cyclization .
- Solvent Optimization: Ethanol or DMF enhances solubility of intermediates. Polar aprotic solvents improve reaction rates .
- Purification: Column chromatography with gradient elution (petroleum ether/ethyl acetate) separates isomers. Recrystallization from cyclohexane removes impurities .
- Monitoring: TLC (Rf ~0.5 in 8:2 petroleum ether/ethyl acetate) tracks reaction progress .
Advanced: How do structural modifications at position 5 and 7 influence biological activity?
Methodological Answer:
Substituents at positions 5 and 7 critically affect target binding. Examples from related derivatives:
Key Insight: Methyl at position 5 improves metabolic stability, while ester groups at 7 modulate solubility and binding .
Advanced: How are computational methods used to resolve contradictions in crystallographic data?
Methodological Answer:
Discrepancies in initial structural assignments (e.g., misidentified fused rings) are resolved via:
- DFT Calculations: Compare theoretical and experimental NMR/IR spectra to validate tautomers or stereoisomers .
- SHELX Refinement: Use SHELXL for high-resolution data to model hydrogen bonding and disorder. For example, SHELXPRO refines twinned macromolecular crystals .
- Hydrogen Bond Analysis: Identify C–H···O/N interactions (e.g., inversion dimers at 3.4 Å) to confirm packing motifs .
Advanced: What experimental approaches validate target engagement in biological studies?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) between the compound and purified targets (e.g., kinases).
- Cellular Thermal Shift Assay (CETSA): Confirm target stabilization in cell lysates upon compound treatment .
- Crystallography of Protein-Ligand Complexes: Resolve binding modes (e.g., trifluoromethyl groups occupying hydrophobic pockets) .
Advanced: How are synthetic byproducts or isomers characterized and mitigated?
Methodological Answer:
- HPLC-MS: Detect and quantify isomeric impurities (e.g., ethyl 5-methyl vs. 7-methyl isomers) using reverse-phase C18 columns .
- Dynamic NMR: Monitor tautomerization in solution (e.g., pyrazolo-pyrimidine ring flipping) at variable temperatures .
- Regioselective Protection: Introduce directing groups (e.g., Boc) during synthesis to suppress unwanted cyclization pathways .
Basic: What safety and handling protocols are recommended for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
